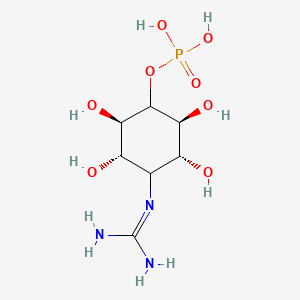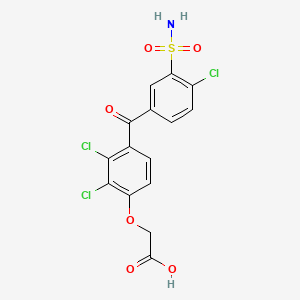
Sulicrinat
説明
Sulicrinat is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of sulfonylureas and has been found to possess unique properties that make it a promising candidate for further investigation.
科学的研究の応用
Perfluorinated Sulfonic-Acid Ionomers (PFSA) in Emerging Technologies : PFSA membranes, including those similar to Sulicrinat, have significant applications in bridging electrochemistry and polymer physics. They have been integral in developing state-of-the-art in situ characterization techniques and multiphysics computation models. PFSA ionomers like Sulicrinat are vital in research areas such as mechanical and transport properties, structure/transport correlations, and PFSA thin films, impacting a broad range of technologies (Kusoglu & Weber, 2017).
Environmental Impacts of Perfluorinated Compounds (PFCs) : Studies have shown that PFCs, related to Sulicrinat, are present in waste water treatment plant effluents and surface waters. They indicate that these compounds are potential environmental pollutants, with perfluorooctanoic acid (PFOA) being a major component. This raises concerns about the ecological and health impacts of such compounds (Ahrens et al., 2009).
Developmental Toxicity of Perfluoroalkyl Acids : Research has focused on the developmental toxicity of compounds like Sulicrinat. Perfluoroalkyl acids, such as PFOS and PFOA, have been found in humans and animals, prompting investigations into their potential health hazards. Studies suggest these compounds could have developmental effects and warrant further research to understand their impact on health (Lau, Butenhoff & Rogers, 2004).
Bioaccumulation Potential of Perfluorinated Compounds : There is ongoing debate about the bioaccumulation potential of perfluorinated compounds like Sulicrinat. While some studies suggest that certain PFCs are bioaccumulative, others indicate that compounds with shorter fluorinated carbon chains are not classified as bioaccumulative according to regulatory criteria. This highlights the complexity in understanding the environmental behavior of these compounds (Conder et al., 2008).
Use in Dermatology : Sulfur compounds, potentially including derivatives of Sulicrinat, have applications in dermatology. Sulfur has antifungal, antibacterial, and keratolytic activity and has been used in treatments for conditions like acne vulgaris, rosacea, and seborrheic dermatitis (Gupta & Nicol, 2004).
Electrochemical Applications : Research on polymeric perfluorinated bis-sulfonimides, related to Sulicrinat, has explored their potential as fuel cell electrolytes. These materials are strong acids with interesting properties for electrolyte applications, although their use at high temperatures is limited (Appleby et al., 1993).
特性
IUPAC Name |
2-[2,3-dichloro-4-(4-chloro-3-sulfamoylbenzoyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO6S/c16-9-3-1-7(5-11(9)26(19,23)24)15(22)8-2-4-10(14(18)13(8)17)25-6-12(20)21/h1-5H,6H2,(H,20,21)(H2,19,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REORSPZOQXYWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238062 | |
| Record name | Sulicrinat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulicrinat | |
CAS RN |
90207-12-8 | |
| Record name | Sulicrinat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090207128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulicrinat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULICRINAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJH1LFU42E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)
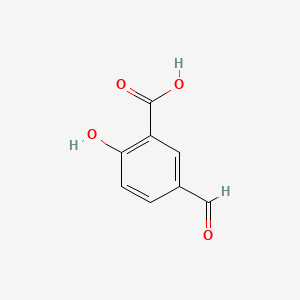
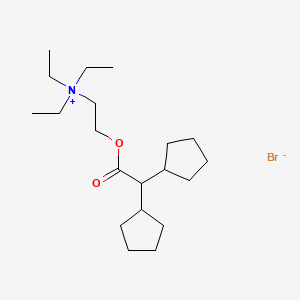


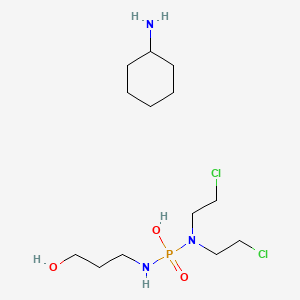
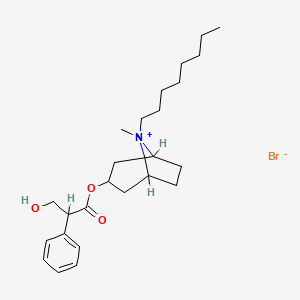
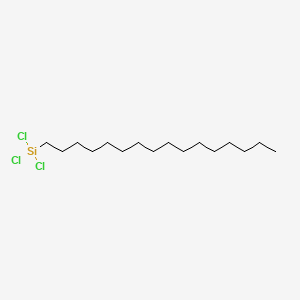
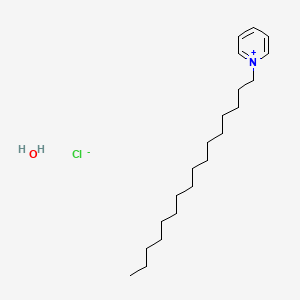
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1198230.png)
![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)
